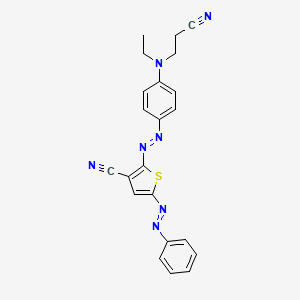

2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 282-800-1, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3

Biological Activity

The compound 2-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile , also known by its CAS Number 84425-43-4 , is an azo compound characterized by a complex structure that includes thiophene and cyano groups. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C22H19N7S

- Molecular Weight : 413.498 g/mol

- Density : 1.24 g/cm³

- Boiling Point : 686.5 °C at 760 mmHg

- Flash Point : 369 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in terms of its antimicrobial , anticancer , and antioxidant properties . The following sections summarize relevant findings from various studies.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on related azo compounds indicate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiophene-based compounds has been documented extensively. In particular, derivatives similar to the target compound have demonstrated cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent activity .

Antioxidant Properties

Antioxidant activity is another notable aspect of the biological profile of this compound. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies

- Antibacterial Screening : A study synthesized a series of thiophene derivatives and evaluated their antibacterial properties. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity, particularly in compounds with hydroxyl substituents .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various quinazolinone derivatives against cancer cell lines. The study highlighted that structural modifications could lead to improved potency, suggesting a similar approach could be beneficial for the target compound .

Properties

CAS No. |

84425-43-4 |

|---|---|

Molecular Formula |

C22H19N7S |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile |

InChI |

InChI=1S/C22H19N7S/c1-2-29(14-6-13-23)20-11-9-19(10-12-20)26-28-22-17(16-24)15-21(30-22)27-25-18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,14H2,1H3 |

InChI Key |

CUQJFZXXXTYBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.